(3-Chlorophenyl)dimethylphosphine oxide
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Overview
Description
(3-Chlorophenyl)dimethylphosphine oxide is an organophosphorus compound with the molecular formula C8H10ClOP and a molecular weight of 188.59 g/mol . This compound is characterized by the presence of a phosphine oxide group attached to a 3-chlorophenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)dimethylphosphine oxide typically involves the reaction of chlorodimethylphosphine with 3-chlorophenyl magnesium bromide (Grignard reagent) under controlled conditions . The reaction proceeds as follows:
ClP(CH3)2+ClC6H4MgBr→(3-Chlorophenyl)dimethylphosphine oxide
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3-Chlorophenyl)dimethylphosphine oxide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its role in drug development, particularly in the synthesis of phosphine oxide-containing pharmaceuticals.
Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, making it a valuable ligand in catalysis. Additionally, the compound can participate in redox reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylphosphine oxide: A related compound with similar reactivity but lacking the chlorophenyl group.
Diphenylphosphine oxide: Another similar compound with two phenyl groups instead of the chlorophenyl group.
Uniqueness
(3-Chlorophenyl)dimethylphosphine oxide is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
Molecular Formula |
C8H10ClOP |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
1-chloro-3-dimethylphosphorylbenzene |
InChI |
InChI=1S/C8H10ClOP/c1-11(2,10)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |
InChI Key |
UAECWYPTKAIWIN-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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